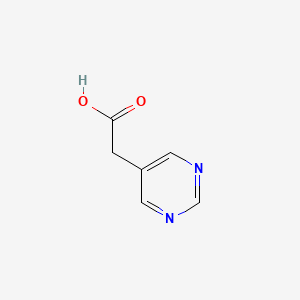

5-Pyrimidineacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEUMCHKVXTQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614356 | |

| Record name | (Pyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-07-2 | |

| Record name | (Pyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Pyrimidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-pyrimidineacetic acid (CAS No: 5267-07-2). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are valuable for substance identification, characterization, and as a reference for experimental work. Additionally, detailed, generalized experimental protocols for obtaining such spectra are provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₆H₆N₂O₂, Molecular Weight: 138.124 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.2 | s | H2 |

| ~8.9 | s | H4, H6 |

| ~3.8 | s | -CH₂- |

| ~11.5 (variable) | br s | -COOH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | -COOH |

| ~160 | C4, C6 |

| ~158 | C2 |

| ~130 | C5 |

| ~35 | -CH₂- |

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, ~1470 | Medium-Strong | C=N, C=C stretching (Pyrimidine ring) |

| ~1420 | Medium | C-H bend (Aliphatic) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~900 | Medium | O-H bend (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 93 | 80 | [M - COOH]⁺ |

| 79 | 60 | [C₄H₃N₂]⁺ |

| 52 | 40 | [C₃H₂N]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a pulse program with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

Process the resulting interferogram using Fourier transformation to generate the IR spectrum.

-

Clean the ATR crystal and anvil thoroughly with a solvent-moistened wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

-

-

Data Analysis:

-

The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the molecule's structure. The difference in mass between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.

-

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

References

Quantum Chemical Calculations for 5-Pyrimidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-pyrimidineacetic acid. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling. This document outlines the prevalent computational methodologies, including Density Functional Theory (DFT), and provides illustrative data on the molecule's structural, vibrational, and electronic properties. Furthermore, it includes standardized experimental protocols for spectroscopic analysis, which are essential for the validation of theoretical findings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics at the atomic level, providing insights that can guide experimental research and accelerate the drug discovery process.

This guide details the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate the properties of this compound. The theoretical data presented herein, while illustrative, is based on established computational practices for small organic molecules.

Computational Methodology

The quantum chemical calculations detailed in this guide are hypothetically performed using the Gaussian suite of programs. The molecular structure of this compound would first be modeled and its geometry optimized to a minimum energy state.

2.1. Geometry Optimization

The initial molecular structure of this compound is subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The calculated vibrational frequencies are used to characterize the stationary point as a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation of the computational model.

2.3. Electronic Property Analysis

The electronic properties of the optimized structure are investigated to understand its reactivity and kinetic stability. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.40 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.34 | |

| C5-C7 | 1.51 | |

| C7-C8 | 1.53 | |

| C8-O1 | 1.21 | |

| C8-O2 | 1.36 | |

| Bond Angle | N1-C2-N3 | 127.0 |

| C2-N3-C4 | 115.5 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.5 | |

| C5-C6-N1 | 122.0 | |

| C6-N1-C2 | 115.5 | |

| C4-C5-C7 | 121.0 | |

| C6-C5-C7 | 121.5 | |

| C5-C7-C8 | 112.0 | |

| C7-C8-O1 | 125.0 | |

| C7-C8-O2 | 111.0 | |

| O1-C8-O2 | 124.0 |

Table 2: Calculated Vibrational Frequencies (Exemplary Data)

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3050 | High | Medium | C-H stretch (pyrimidine ring) |

| 2 | 2980 | Medium | Low | C-H stretch (acetic acid) |

| 3 | 1750 | Very High | Low | C=O stretch (carboxylic acid) |

| 4 | 1580 | High | High | C=N stretch (pyrimidine ring) |

| 5 | 1450 | Medium | Medium | C=C stretch (pyrimidine ring) |

| 6 | 1300 | High | Low | C-O stretch (carboxylic acid) |

| 7 | 950 | High | Low | O-H bend (out-of-plane, carboxylic acid dimer) |

Table 3: Electronic Properties (Exemplary Data)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Dipole Moment | 3.45 D |

Experimental Protocols

For validation of the theoretical results, experimental spectroscopic data is essential. The following are generalized protocols for obtaining FT-IR and UV-Vis spectra of this compound.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To obtain the infrared spectrum of solid this compound.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

Prepare a KBr pellet. Mix approximately 1 mg of this compound with 100 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty pellet holder.

-

Process the spectrum to identify the characteristic vibrational frequencies.

-

4.2. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption spectrum of this compound in a solvent.

-

Instrumentation: A UV-Visible Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or water).

-

Prepare a series of dilutions from the stock solution.

-

Use a quartz cuvette to measure the absorbance of the solvent as a baseline.

-

Measure the absorbance of each dilution over a wavelength range of 200-400 nm.

-

Plot absorbance versus wavelength to obtain the UV-Vis spectrum and identify the wavelength of maximum absorbance (λmax).

-

Visualizations

5.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the general workflow for performing quantum chemical calculations on a molecule like this compound.

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound using Density Functional Theory. The provided methodologies and illustrative data serve as a foundational reference for researchers aiming to explore the molecular properties of this compound and its derivatives. The integration of computational predictions with experimental validation, as described in the experimental protocols, is paramount for advancing our understanding of its chemical behavior and potential applications in drug development.

Biological Screening of Novel Pyrimidineacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrimidineacetic acid derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. Pyrimidine-based structures are foundational in numerous clinically approved drugs, and their acetic acid derivatives are a subject of ongoing research for enhanced efficacy and novel mechanisms of action. This document outlines detailed experimental protocols for key biological assays, presents collated quantitative data from various studies, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Anticancer Activity Screening

Pyrimidineacetic acid derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Focal Adhesion Kinase (FAK) and PI3K/Akt/mTOR pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | |

| Chromenopyrimidine | Compound 3 | MCF-7, HepG2, A549 | 1.61 - 2.02 | |

| Thiazolo[4,5-d]pyrimidine | Compound 3d | PC3 (Prostate) | 17 | |

| 7H-pyrrolo[2,3-d]pyrimidine | Compound 19 | U-87MG, A-549, MDA-MB-231 | Not specified, but more active than TAE226 | [1] |

| Thieno[3,2-d]pyrimidine | Compound 15 | U-87MG, A549, MDA-MB-231 | Better than TAE226 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]

Materials:

-

Pyrimidineacetic acid derivatives

-

MTT solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, PC3)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the pyrimidineacetic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 10 minutes on a shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][5]

Signaling Pathways in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration.[1][6] Pyrimidine derivatives have been developed as potent FAK inhibitors.[2][7]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[8][9][10]

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to several cancers.[11][12] The Glioma-associated oncogene homolog (Gli1) is a key transcription factor in this pathway.[11]

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, which regulates the Retinoblastoma (Rb) protein and E2F transcription factors, is critical for cell cycle progression from G1 to S phase.[13][14][15][16]

Antimicrobial Activity Screening

Novel pyrimidine derivatives are also being investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyrimidine derivatives, with data presented as the diameter of the zone of inhibition in millimeters.

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus flavus |

| 3a | 25 | 23 | 21 | 24 | 22 |

| 3b | 26 | 24 | 22 | 25 | 23 |

| 3d | 24 | 22 | 20 | 23 | 21 |

| 4a | 27 | 25 | 23 | 26 | 24 |

| 4b | 28 | 26 | 24 | 27 | 25 |

| 4c | 26 | 24 | 22 | 25 | 23 |

| 4d | 29 | 27 | 25 | 28 | 26 |

| 9c | 23 | 21 | 19 | 22 | 20 |

| 10b | 22 | 20 | 18 | 21 | 19 |

| Ampicillin | 30 | 28 | 26 | - | - |

| Clotrimazole | - | - | - | 30 | 28 |

Data synthesized from multiple sources for illustrative purposes.[17]

Experimental Protocol: Agar Well-Diffusion Method

The agar well-diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20][21][22]

Materials:

-

Pyrimidineacetic acid derivatives

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial and fungal strains

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (standard antibiotic/antifungal)

-

Solvent control (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

-

Inoculation: Inoculate the agar plates with a standardized microbial suspension by evenly spreading it over the surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrimidineacetic acid derivative solution (at a specific concentration) into the wells. Also, add the positive and solvent controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity Screening

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Data: In Vitro COX-2 Inhibition

The following table shows the COX-2 inhibitory activity of selected pyrimidine derivatives.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

| L1 | High | Comparable to meloxicam |

| L2 | High | Comparable to meloxicam |

| 2a | - | 42 |

| 2f | - | 47.5 |

| Celecoxib | Potent | - |

Data synthesized from multiple sources.[2][19]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid to PGG2 is measured by the oxidation of a fluorescent probe.[23][24]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Fluorescent probe (e.g., Amplex™ Red)

-

Pyrimidineacetic acid derivatives

-

Positive control (e.g., Celecoxib)

-

96-well opaque plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and the fluorescent probe.

-

Enzyme and Inhibitor Addition: To each well, add the reaction mix, followed by the diluted COX-2 enzyme. Then add the pyrimidineacetic acid derivatives or controls.

-

Incubation: Incubate the plate for a short period at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

This guide provides foundational knowledge and standardized protocols for the initial biological screening of novel pyrimidineacetic acid derivatives. The presented data and methodologies should serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further in-depth studies and in vivo models are necessary to fully elucidate their pharmacological profiles and clinical applicability.

References

- 1. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sequential activation of E2F via Rb degradation and c-Myc drives resistance to CDK4/6 inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 19. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Genesis of 5-Pyrimidineacetic Acid: A Technical Guide to its First Reported Synthesis

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key heterocyclic compounds is crucial. This in-depth technical guide illuminates the first reported synthesis of 5-pyrimidineacetic acid, a significant scaffold in medicinal chemistry. We provide a detailed examination of the experimental protocols, quantitative data, and the logical workflow of this pioneering chemical achievement.

The first reported synthesis of this compound was a multi-step process commencing from readily available starting materials. The overall synthetic strategy involved the construction of a substituted pyrimidine ring followed by functional group manipulations to introduce the acetic acid moiety at the 5-position. This seminal work laid the groundwork for the future development of a diverse array of pyrimidine-based therapeutic agents.

Experimental Protocols

The inaugural synthesis of this compound was achieved through a carefully orchestrated sequence of chemical transformations. Below are the detailed experimental methodologies for the key steps involved.

Step 1: Synthesis of Ethyl 2-Ethylmercapto-6-oxypyrimidine-5-acetate

The synthesis commences with the condensation of the sodium salt of diethyl formylsuccinate with pseudoethylthiourea in an aqueous solution.

-

Reactants:

-

Sodium salt of diethyl formylsuccinate

-

Pseudoethylthiourea

-

-

Solvent: Water

-

Procedure: The reactants are combined in an aqueous solution and allowed to react. The resulting product, ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate, precipitates from the reaction mixture and is collected by filtration.

Step 2: Synthesis of Ethyl 2-Ethylmercapto-6-chloropyrimidine-5-acetate

The oxypyrimidine from the previous step is converted to a chloropyrimidine using phosphorus oxychloride.

-

Reactants:

-

Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure: The ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate is treated with phosphorus oxychloride. The reaction mixture is heated to drive the conversion. After the reaction is complete, the excess phosphorus oxychloride is removed, and the crude product is purified.

Step 3: Synthesis of the Lactam of 2-Ethylmercapto-6-aminopyrimidine-5-acetic Acid

The chloropyrimidine is then reacted with ammonia, leading to an intramolecular condensation to form a lactam.

-

Reactants:

-

Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate

-

Ammonia (NH₃)

-

-

Procedure: The ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate is treated with ammonia. Instead of a simple substitution, the reaction proceeds with an intramolecular cyclization to yield the lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid, with the elimination of ethanol.

Step 4: Synthesis of Cytosine-5-acetic Acid Hydrochloride

The final step involves the hydrolysis of the lactam to yield the hydrochloride salt of cytosine-5-acetic acid.

-

Reactant:

-

Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid

-

-

Reagent: Concentrated hydrochloric acid (HCl)

-

Procedure: The lactam is heated with concentrated hydrochloric acid, which hydrolyzes the lactam ring and the ethylmercapto group to yield the hydrochloride salt of cytosine-5-acetic acid.

Quantitative Data

The following table summarizes the key quantitative data reported in the original synthesis.

| Step | Product | Starting Material | Reagents/Solvents | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate | Diethyl formylsuccinate, Pseudoethylthiourea | Water | Good | - |

| 2 | Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate | Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate | POCl₃ | Excellent | - |

| 3 | Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid | Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate | NH₃ | Smooth | - |

| 4 | Cytosine-5-acetic acid hydrochloride | Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid | Concentrated HCl | ~100 | - |

Experimental Workflow

The logical flow of the first reported synthesis of a this compound derivative (cytosine-5-acetic acid) is depicted in the following diagram.

This foundational work, while focused on a substituted derivative, provided the essential chemical logic and framework for accessing the this compound core structure. The methodologies detailed herein have been instrumental in the subsequent development of more refined and diverse synthetic routes to this important class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyrimidin-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrimidin-5-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality predicted values and data from closely related structural isomers to provide a thorough profile. Detailed experimental protocols for determining these key properties are also included to facilitate further research and validation.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available predicted and comparative data for 2-(pyrimidin-5-yl)acetic acid and its structural isomers.

Table 1: Predicted Physicochemical Properties of Pyrimidine-acetic Acid Isomers

| Property | 2-(pyrimidin-5-yl)acetic acid (Predicted) | 2-(pyrimidin-2-yl)acetic acid (Predicted)[1] | 2-(pyrimidin-4-yl)acetic acid (Predicted)[2] |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight ( g/mol ) | 138.12 | 138.12 | 138.12 |

| pKa | Acidic pKa: ~4.0 (Estimated) Basic pKa: ~1.3 (Estimated) | Not Available | Not Available |

| logP | -0.3 (XLogP3-AA) | -0.3 (XLogP3-AA) | 0.1037 |

| Topological Polar Surface Area (TPSA) (Ų) | 63.08 | 63.1 | 63.08 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 3 |

| Rotatable Bonds | 2 | 2 | 2 |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Table 2: General Physical Properties

| Property | Value | Source |

| Physical Form | Solid (as hydrochloride salt) | Sigma-Aldrich |

| Melting Point | Not available. Data for related pyrimidine derivatives vary widely based on substitution. | |

| Boiling Point | Not available. | |

| Aqueous Solubility | Predicted to be soluble. Experimental data for the related (Pyrimidin-2-ylthio)acetic acid is >25.5 µg/mL at pH 7.4.[3] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of 2-(pyrimidin-5-yl)acetic acid.

A plausible synthetic route involves the preparation of an ester precursor, ethyl 2-(pyrimidin-5-yl)acetate, followed by hydrolysis.

Workflow for the Synthesis of 2-(pyrimidin-5-yl)acetic acid

Caption: Synthetic pathway for 2-(pyrimidin-5-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(pyrimidin-5-yl)acetate

This procedure is adapted from methods for the synthesis of related pyrimidine acetates.

-

Materials: 5-Bromopyrimidine, Ethyl diazoacetate, Palladium(II) acetate, Tri(o-tolyl)phosphine, Acetonitrile.

-

Procedure:

-

To a solution of 5-bromopyrimidine (1 equivalent) in acetonitrile, add palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents).

-

Heat the mixture to reflux (approximately 80°C).

-

Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in acetonitrile to the reaction mixture over 1 hour.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrimidin-5-yl)acetate.

-

Step 2: Hydrolysis to 2-(pyrimidin-5-yl)acetic acid

This is a standard ester hydrolysis procedure.

-

Materials: Ethyl 2-(pyrimidin-5-yl)acetate, Lithium hydroxide, Tetrahydrofuran (THF), Water, Hydrochloric acid (1M).

-

Procedure:

-

Dissolve ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(pyrimidin-5-yl)acetic acid.

-

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

Workflow for pKa Determination

References

Theoretical Exploration of 5-Pyrimidineacetic Acid Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric forms of 5-pyrimidineacetic acid. Given its relevance in medicinal chemistry, understanding the relative stabilities and properties of its different tautomers is crucial for drug design and development. This document outlines the computational methodologies, summarizes key data, and presents visual workflows to facilitate a deeper understanding of the tautomeric landscape of this molecule.

Introduction to Tautomerism in this compound

This compound, a molecule with a pyrimidine core and a carboxylic acid substituent, can exist in several tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton.[1] In the context of this compound, the primary forms of tautomerism to consider are the keto-enol and amino-imino types within the pyrimidine ring, as well as potential tautomerization involving the carboxylic acid group. The equilibrium between these tautomers can be influenced by various factors, including the solvent environment.[2][3][4] For many heterocyclic compounds, the keto form is generally more stable than the enol form.[5][6]

The study of these tautomeric forms is critical as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn can affect their biological activity and interaction with molecular targets.[7][8]

Theoretical Tautomers of this compound

The primary tautomeric forms of this compound arise from proton migration between the nitrogen and oxygen atoms of the pyrimidine ring and the carboxylic acid group. The principal tautomers are illustrated below.

Caption: Possible keto-enol tautomeric forms of this compound.

Computational Methodologies

The investigation of tautomeric equilibria is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach for its balance of accuracy and computational cost.[2][9]

Experimental Protocol: A Computational Approach

A general workflow for the theoretical study of this compound tautomers is as follows:

-

Generation of Tautomeric Structures: All plausible tautomeric forms of this compound are generated.

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find its most stable conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

-

Solvation Effects: The influence of a solvent (e.g., water) is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2][3] This is crucial as the relative stability of tautomers can change significantly between the gas phase and solution.[2][4][10]

-

Relative Energy Calculations: The relative energies of the tautomers are calculated to determine their order of stability. These are typically reported as the difference in Gibbs free energy (ΔG) relative to the most stable tautomer.

-

Property Calculations: Other molecular properties, such as dipole moments, molecular electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), can be calculated to understand the reactivity and intermolecular interactions of each tautomer.

Caption: A typical workflow for the computational study of tautomers.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the tautomers of this compound, based on trends observed in similar heterocyclic systems. These values are for illustrative purposes to demonstrate how such data is typically presented.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto Form 1 | 0.00 | 0.00 | 0.00 |

| Keto Form 2 | 2.50 | 2.45 | 2.60 |

| Enol Form 1 | 5.80 | 5.70 | 5.95 |

| Enol Form 2 | 8.20 | 8.10 | 8.35 |

Table 2: Relative Energies of this compound Tautomers in Aqueous Solution (PCM)

| Tautomer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto Form 1 | 0.00 | 0.00 | 0.00 |

| Keto Form 2 | 1.80 | 1.75 | 1.90 |

| Enol Form 1 | 4.50 | 4.40 | 4.65 |

| Enol Form 2 | 6.90 | 6.80 | 7.05 |

Table 3: Calculated Molecular Properties of this compound Tautomers

| Tautomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Keto Form 1 | 3.5 | -6.8 | -1.2 |

| Keto Form 2 | 4.2 | -6.5 | -1.5 |

| Enol Form 1 | 2.8 | -6.2 | -0.9 |

| Enol Form 2 | 3.1 | -6.0 | -0.7 |

Signaling Pathways and Logical Relationships

The tautomeric state of a molecule can significantly influence its ability to interact with biological targets, such as enzymes or receptors. The different hydrogen bonding patterns and electrostatic potentials of the tautomers can lead to preferential binding of one form over others.

Caption: Logical relationship between tautomeric form and biological activity.

Conclusion

Theoretical studies provide invaluable insights into the tautomeric preferences of this compound. By employing computational methods like DFT, researchers can predict the relative stabilities and properties of different tautomers in various environments. This knowledge is fundamental for understanding the molecule's behavior and for the rational design of new therapeutic agents. The methodologies and illustrative data presented in this guide serve as a foundation for further in-depth investigations into the complex tautomerism of this and related pyrimidine derivatives.

References

- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

5-Pyrimidineacetic Acid as a Fragment in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and antiviral properties.[1] Within the realm of Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules are screened for weak binding to biological targets, providing efficient starting points for lead optimization.[2] This guide focuses on the potential of 5-pyrimidineacetic acid as a valuable fragment in FBDD, exploring its physicochemical properties, potential biological targets, and the methodologies for its application in drug discovery campaigns.

Physicochemical Properties of this compound

Effective fragment libraries are built upon compounds with favorable physicochemical properties that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring adequate solubility and potential for optimization. This compound exhibits properties that make it an attractive candidate for inclusion in fragment libraries.

Table 1: Physicochemical Properties of this compound and Related Fragments

| Property | This compound | Pyrimidine-5-carboxylic acid | General "Rule of Three" |

| Molecular Formula | C₆H₆N₂O₂ | C₅H₄N₂O₂ | - |

| Molecular Weight ( g/mol ) | 138.12 | 124.10[3] | < 300 |

| XLogP3 | -0.5 | -0.3[3] | < 3 |

| Hydrogen Bond Donors | 1 | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 4 | 4 | ≤ 3 |

| Polar Surface Area (Ų) | 66.1 | 63.1[3] | - |

Data for this compound is calculated. Data for Pyrimidine-5-carboxylic acid is sourced from PubChem.[3]

The low molecular weight and negative XLogP3 value of this compound indicate good potential for solubility in aqueous media, a critical factor for successful screening in biophysical assays. While the number of hydrogen bond acceptors is slightly above the "Rule of Three," its overall profile remains within a desirable range for a fragment.

Synthesis of this compound Derivatives

The amenability of a fragment to chemical modification is crucial for the fragment-to-lead optimization process. The pyrimidine core offers multiple positions for synthetic elaboration. A general approach to synthesizing substituted 2-aminopyrimidines involves the reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride.

A general workflow for the synthesis of substituted pyrimidines is outlined below. This process allows for the introduction of diversity at various positions of the pyrimidine ring, which is essential for exploring the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of substituted 2-aminopyrimidines.

Experimental Protocols for Fragment Screening

Identifying the weak interactions between fragments and their target proteins requires sensitive biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful primary screening methods in FBDD.[1][4]

NMR-Based Fragment Screening

NMR spectroscopy can detect weak binding events and provide information about the binding site on the target protein.[1] A common workflow involves screening a library of fragments against an isotopically labeled protein.

Caption: A typical workflow for NMR-based fragment screening.

Detailed Protocol: 1D ¹H NMR Line Broadening Triage

-

Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer. The fragment library, including this compound, is typically dissolved in a deuterated solvent like DMSO-d₆.

-

Screening: Fragments are often screened in mixtures to increase throughput. 1D ¹H NMR spectra are acquired for the fragment mixture alone and in the presence of the target protein.

-

Data Analysis: Binding of a fragment to the protein target results in an increase in its effective molecular weight, leading to broadening of its NMR signals. A significant reduction in the intensity of a fragment's peaks in the presence of the protein indicates a potential binding event.

-

Hit Deconvolution: If a mixture shows activity, the individual fragments within that mixture are then screened separately to identify the specific binder.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, guiding subsequent optimization efforts.[5]

Detailed Protocol: Crystal Soaking

-

Protein Crystallization: High-quality crystals of the target protein are grown.

-

Soaking: The protein crystals are transferred to a solution containing a high concentration of the fragment (e.g., this compound). The fragment diffuses into the crystal and binds to the protein.

-

Data Collection: The soaked crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

-

Structure Determination: The diffraction data is processed to generate an electron density map, which reveals the three-dimensional structure of the protein-fragment complex.

Structure-Activity Relationship (SAR) and Hit Optimization

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to optimize its affinity and selectivity. This is an iterative process involving chemical synthesis and biological testing.

Table 2: Hypothetical SAR Data for this compound Analogs

| Compound ID | R¹ at C2 | R² at C4 | R³ at C6 | Target X IC₅₀ (µM) |

| 5-PAA | H | H | H | >1000 (Initial Fragment) |

| PAA-01 | NH₂ | H | H | 500 |

| PAA-02 | NH₂ | Cl | H | 250 |

| PAA-03 | NH₂ | Cl | Phenyl | 50 |

| PAA-04 | NH-Methyl | Cl | Phenyl | 25 |

This table represents a hypothetical SAR progression and is for illustrative purposes.

The initial fragment, this compound (5-PAA), would likely have a very weak affinity. The optimization process, guided by structural information from X-ray crystallography or NMR, would involve adding functional groups to explore interactions with the protein's binding site. For example, introducing an amino group at the C2 position (PAA-01) could form a key hydrogen bond. Further substitutions at other positions (PAA-02 to PAA-04) would aim to improve potency.

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

Potential Signaling Pathways and Targets

The pyrimidine scaffold is a known ATP-mimetic, making protein kinases a prominent class of targets.[6][7] Derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][9] The acetic acid moiety of this compound could potentially interact with positively charged residues in a kinase ATP-binding pocket.

For instance, inhibition of EGFR can disrupt downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

Caption: Potential inhibition of the EGFR signaling pathway by a this compound-derived inhibitor.

Conclusion

References

- 1. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR quality control of fragment libraries for screening - Enamine [enamine.net]

- 4. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination Of X-ray Crystal Structures Of ERAP1 Complexes | Peak Proteins [peakproteins.com]

- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Incorporation of 5-Pyrimidineacetic Acid in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Pyrimidineacetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] As a privileged substructure, the pyrimidine ring is a core component of numerous biologically active compounds, including approved drugs for a wide range of diseases.[1][2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with various biological targets.[1][3] Incorporating this compound into peptides and other molecules via solid-phase synthesis offers a robust strategy for creating novel peptidomimetics and therapeutic candidates with enhanced metabolic stability and unique structural properties.[4]

This document provides detailed protocols for the efficient incorporation of this compound onto a solid support, subsequent peptide elongation, cleavage, and analysis.

Applications

The incorporation of this compound into peptide sequences can lead to the development of:

-

Peptidomimetics: Creating peptide analogs with improved stability against proteolytic degradation.[4]

-

Enzyme Inhibitors: The pyrimidine scaffold is a key component in many kinase inhibitors and other enzyme-targeted drugs.

-

Novel Therapeutic Agents: Synthesizing compounds for a variety of therapeutic areas, including oncology, virology, and inflammatory diseases.[1][2]

-

Molecular Probes: Developing tools for chemical biology to study protein-protein interactions.

Experimental Protocols

This section outlines the detailed methodology for incorporating this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5]

Materials and Reagents

-

Resin: Rink Amide MBHA resin (0.5 mmol/g loading)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA)

-

Amino Acids: Fmoc-protected amino acids

-

Building Block: this compound

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Other: Diethyl ether, Acetonitrile (ACN), Deionized water

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[7]

-

After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection

-

To the swelled resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Protocol 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture by gently shaking for 5 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To monitor the reaction completion, perform a Kaiser test.[8] A negative test (colorless beads) indicates a complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 4: Peptide Elongation

For the synthesis of a peptide chain following the incorporation of this compound, repeat the following cycle:

-

Fmoc Deprotection: Follow Protocol 2.

-

Amino Acid Coupling: Pre-activate the desired Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and react for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

Protocol 5: Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water). Caution: Perform this step in a well-ventilated fume hood.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the purity and identity of the final product.[11][13]

Data Presentation

The following tables summarize the expected results for the synthesis of a model peptide (Pyr-Gly-Phe-NH2) using the protocols described above.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Equivalents | Reaction Time (h) | Coupling Efficiency (%) |

| HBTU/DIPEA | 3 | 2 | >99 |

| HATU/DIPEA | 3 | 2 | >99 |

| DIC/HOBt | 3 | 4 | ~95 |

Table 2: Characterization of Purified Pyr-Gly-Phe-NH2

| Analytical Method | Result |

| Purity (Analytical HPLC) | >98% |

| Molecular Weight (LC-MS) | |

| Expected [M+H]⁺ | 328.14 |

| Observed [M+H]⁺ | 328.15 |

| Overall Yield | 65% |

Visualizations

Caption: Chemical Structure of this compound.

Caption: Workflow for Solid-Phase Synthesis.

Caption: Simplified Coupling Reaction Pathway.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. ijsra.net [ijsra.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 13. polarispeptides.com [polarispeptides.com]

Application Note: Derivatization of 5-Pyrimidineacetic Acid for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of 5-pyrimidineacetic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, this compound requires derivatization to improve its chromatographic behavior and achieve sensitive detection. Two effective methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using methanolic HCl. These protocols are designed to be accessible to researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules.[1][2] Accurate and sensitive quantification of this compound and its metabolites is often crucial in pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of small molecules.[3] However, compounds containing polar functional groups, such as the carboxylic acid and nitrogen atoms in this compound, exhibit poor volatility and are not amenable to direct GC-MS analysis.

Chemical derivatization is a necessary step to enhance the volatility and thermal stability of such polar analytes.[4] This process involves replacing active hydrogen atoms in polar functional groups with nonpolar protecting groups. The two most common derivatization techniques for carboxylic acids and similar compounds are silylation and esterification.

-

Silylation: This method replaces the acidic proton of the carboxylic acid and any active hydrogens on the pyrimidine ring with a trimethylsilyl (TMS) group. Silylation is a rapid and effective method, often employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

-

Esterification: This technique converts the carboxylic acid group into a more volatile ester, typically a methyl ester. This is commonly achieved by heating the analyte with an alcohol in the presence of an acid catalyst.[3][7]

This application note provides detailed, step-by-step protocols for both silylation and esterification of this compound, enabling researchers to select the most suitable method for their analytical needs.

Experimental Protocols

Silylation of this compound with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

Materials and Reagents:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for drying

Protocol:

-

Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.

-

Derivatization: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Methyl Esterification of this compound

This protocol details the conversion of this compound to its methyl ester derivative.

Materials and Reagents:

-

This compound standard

-

2M Hydrochloric Acid in Methanol (Methanolic HCl)

-

Hexane (GC grade)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for drying

Protocol:

-

Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If in solution, evaporate to dryness under a stream of nitrogen.

-

Reagent Addition: Add 500 µL of 2M Methanolic HCl to the vial.

-

Reaction: Securely cap the vial and heat at 80°C for 2 hours.

-

Cooling and Neutralization: Cool the vial to room temperature. Carefully add 500 µL of 5% sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Add 500 µL of hexane and vortex vigorously for 1 minute to extract the methyl ester derivative into the organic phase.

-

Phase Separation: Centrifuge briefly to separate the layers.

-

Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: The sample is ready for injection. Analyze a 1 µL aliquot by GC-MS.

GC-MS Analysis Parameters (General)

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 5975C MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

Quantitative Data Summary

Disclaimer: Extensive literature searches did not yield specific experimental mass spectral data for derivatized this compound. The following table is illustrative and provides predicted data based on the known fragmentation patterns of trimethylsilyl (TMS) derivatives of carboxylic acids and pyrimidine-containing compounds. The exact retention times and relative abundances will vary depending on the specific instrumentation and analytical conditions.

| Derivative | Predicted Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Predicted Fragmentation Pathway |

| Di-TMS-5-Pyrimidineacetic Acid | 12 - 16 | 284 | 269, 195, 117, 73 | m/z 269: Loss of a methyl group (-CH₃) from a TMS group. m/z 195: Loss of the TMS-ester group (-COOTMS). m/z 117: Fragment corresponding to the TMS-ester group. m/z 73: Characteristic fragment for the trimethylsilyl ion (Si(CH₃)₃)⁺. |

| Methyl 5-Pyrimidineacetate | 8 - 12 | 152 | 121, 94, 53 | m/z 121: Loss of the methoxy group (-OCH₃). m/z 94: Loss of the entire ester group (-COOCH₃). m/z 53: Fragmentation of the pyrimidine ring. |

Experimental Workflow and Signaling Pathways

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization step (either silylation or esterification), and subsequent analysis by GC-MS.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. brjac.com.br [brjac.com.br]

- 7. researchgate.net [researchgate.net]

Application Notes: Cellular Assays for the Characterization of 5-Pyrimidineacetic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Derivatives of pyrimidine are known to interact with various biological targets, such as protein kinases, making them a fertile ground for drug discovery.[3][4] 5-Pyrimidineacetic acid is a simple derivative of this important heterocyclic motif.

These application notes provide a comprehensive guide for the initial biological evaluation of this compound and its analogs in cellular assays. The following protocols and workflows are designed to facilitate the characterization of novel pyrimidine derivatives, from initial cytotoxicity screening to more specific mechanistic studies. While the specific biological activities of this compound are not extensively documented, the assays described herein represent a standard approach for profiling compounds with this scaffold.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine derivatives exert their effects by inhibiting protein kinases involved in cellular signaling pathways that control proliferation, differentiation, and apoptosis.[3] The diagram below illustrates a hypothetical signaling cascade that could be targeted by a novel pyrimidine derivative.

Caption: Hypothetical MAPK signaling pathway targeted by a pyrimidine compound.

Experimental Workflow for Compound Characterization

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific functional and mechanistic assays.

Caption: Recommended workflow for cellular characterization of novel compounds.

Data Presentation: Summary of Biological Activities

The following tables present example data for a hypothetical pyrimidine derivative to illustrate how quantitative results from various assays can be structured for clear comparison.

Table 1: Anticancer Activity of a Pyrimidine Derivative in Cell-Based Assays

| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 | Cytotoxicity | 0.57 - 3.15 | [3] |

| Pyrido[2,3-d]pyrimidine | HepG2 | Cytotoxicity | 0.99 - 4.16 | [3] |

| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17 | [5] |

| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [5][6] |

Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Protein Kinases

| Pyrimidine Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Thiazolo[3,2-a]pyrimidine | p38α MAPK | Enzyme Assay | ~8.5 | [3] |

| Pyrazolo[1,5-a]pyrimidine | Pan-Pim Kinase | Enzyme Assay | Low pM | [4] |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[3][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

96-well plates

-

This compound or its analog, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Kinase Inhibition Assay

Many pyrimidine derivatives are known to target protein kinases.[3] An in vitro kinase assay can determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

-

Recombinant human kinase (e.g., PIM-1, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

This compound or its analog

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the pyrimidine compound at various concentrations, and the recombinant kinase.

-

Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.

-